molecular formula C10H6KNO5S B15183576 2-Naphthalenesulfonic acid, 8-nitro-, potassium salt CAS No. 79771-32-7

2-Naphthalenesulfonic acid, 8-nitro-, potassium salt

Cat. No.: B15183576
CAS No.: 79771-32-7
M. Wt: 291.32 g/mol
InChI Key: WHKMTWNSIJPCIC-UHFFFAOYSA-M
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Description

2-Naphthalenesulfonic acid, 8-nitro-, potassium salt is an organic compound that belongs to the class of naphthalene sulfonates. These compounds are characterized by a naphthalene moiety that carries a sulfonic acid group at the 2-position and a nitro group at the 8-position. The potassium salt form enhances its solubility in water, making it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenesulfonic acid, 8-nitro-, potassium salt typically involves the nitration of 2-Naphthalenesulfonic acid. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group at the 8-position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the sulfonation of naphthalene followed by nitration. The final product is then neutralized with potassium hydroxide to form the potassium salt .

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenesulfonic acid, 8-nitro-, potassium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Naphthalenesulfonic acid, 8-nitro-, potassium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Naphthalenesulfonic acid, 8-nitro-, potassium salt involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The sulfonic acid group enhances its solubility and facilitates its interaction with aqueous environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Naphthalenesulfonic acid, 8-nitro-, potassium salt is unique due to the presence of both the nitro and sulfonic acid groups, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in applications requiring both high solubility and specific reactivity .

Properties

CAS No.

79771-32-7

Molecular Formula

C10H6KNO5S

Molecular Weight

291.32 g/mol

IUPAC Name

potassium;8-nitronaphthalene-2-sulfonate

InChI

InChI=1S/C10H7NO5S.K/c12-11(13)10-3-1-2-7-4-5-8(6-9(7)10)17(14,15)16;/h1-6H,(H,14,15,16);/q;+1/p-1

InChI Key

WHKMTWNSIJPCIC-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(C=C(C=C2)S(=O)(=O)[O-])C(=C1)[N+](=O)[O-].[K+]

Origin of Product

United States

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